4-Phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C8H7N3S. It is characterized by a triazole ring fused with a thiol group and a phenyl group attached to the triazole ring.
Mechanism of Action
Target of Action
The primary target of 4-Phenyl-4H-1,2,4-triazole-3-thiol is the corrosion of nickel–aluminum bronze alloy (NAB) . The compound acts as an inhibitor, preventing the corrosion process .
Mode of Action
This compound interacts with its target by adhering to the surface of the NAB alloy . The efficiency of inhibition increases with increasing concentration of the compound . The adsorption of the inhibitor obeys the Langmuir adsorption isotherm model . The sulfur and nitrogen atoms (S, N7, and N8) in the compound were identified as the reactive sites .
Result of Action
The primary result of the action of this compound is the inhibition of corrosion of NAB alloy . This suggests that the compound could have potential applications in industries where NAB alloys are used and corrosion is a concern.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s efficiency as a corrosion inhibitor increases with its concentration . Additionally, the nature and surface charge of the metal, the chemical structure of the inhibitor, the distribution of charge in the molecule, the type of aggressive electrolyte, and the type of interaction between the organic molecules and the metal surface can all affect the process of adsorption of the inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with phenylhydrazine. One common method involves heating 1,2,4-triazole with acetylacetone in ortho-phosphoric acid . Another approach includes the interaction of 4-amino-4H-1,2,4-triazole-3-thiol with bielectrophiles such as phenacyl bromides and hydrazonoyl halides .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar laboratory procedures, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Phenyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors for metal alloys.
Comparison with Similar Compounds
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
- 4-Allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Comparison: 4-Phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits a broader range of applications, particularly in corrosion inhibition and medicinal chemistry .
Properties
IUPAC Name |
4-phenyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c12-8-10-9-6-11(8)7-4-2-1-3-5-7/h1-6H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGUFBAPNSPHHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NNC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968498 | |
Record name | 4-Phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5373-72-8 | |
Record name | 5373-72-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93433 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-PHENYL-2,4-DIHYDRO-(1,2,4)TRIAZOLE-3-THIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Phenyl-4H-1,2,4-triazole-3-thiol?
A1: The molecular formula of this compound is C8H7N3S, and its molecular weight is 177.22 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound has been characterized using various spectroscopic techniques, including:
- FT-IR: Characteristic peaks for the thiol (S-H), triazole (C=N, N-N), and aromatic (C-H, C=C) functionalities are observed. [, , , ]
- 1H-NMR & 13C-NMR: Signals corresponding to the aromatic protons, the methylene protons adjacent to the sulfur atom, and the NH proton of the triazole ring are typically observed. [, , , ]
- EI-MS: The molecular ion peak (M+) and characteristic fragmentation patterns provide structural information. [, , , ]
Q3: How do structural modifications of this compound impact its biological activity?
A3: Research indicates that modifications at the 3rd and 5th positions of the 1,2,4-triazole ring significantly influence the biological activity of this compound derivatives. For example:
- Alkylation of the thiol group (3rd position): Introducing alkyl, arylalkyl, or aralkyl substituents at the sulfur atom can alter the compound's lipophilicity, potentially impacting its interaction with biological targets like enzymes and receptors. This has been shown to affect cholinesterase inhibitory activity, with longer and bulkier substituents generally leading to increased potency. [, , ]
- Substitution at the 5th position: Introducing various groups at this position, such as aryl, heteroaryl, or alkyl groups, can also modulate the compound's physicochemical properties and affect its binding affinity to target proteins. [, , , , , , ]
Q4: Are there specific structural features associated with improved anti-cholinesterase activity?
A4: Yes, studies suggest that incorporating long, straight-chain alkyl substituents at the sulfur atom of this compound leads to enhanced anti-cholinesterase activity, particularly against acetylcholinesterase (AChE). This highlights the importance of lipophilicity in target binding and enzyme inhibition. [, ]
Q5: What biological activities have been investigated for this compound and its derivatives?
A5: Several biological activities have been explored, including:
- Anti-cholinesterase activity: Certain derivatives display potent inhibition of cholinesterase enzymes, particularly AChE and butyrylcholinesterase (BChE), suggesting potential therapeutic applications for neurodegenerative disorders like Alzheimer's disease. [, , ]
- Antimicrobial and antifungal activity: Research suggests that this compound derivatives exhibit a range of antimicrobial and antifungal effects. Notably, increasing the length of the alkyl chain at the sulfur atom has been associated with enhanced antimicrobial potency. [, , ]
- Anti-inflammatory activity: Some derivatives demonstrate promising anti-inflammatory activity in animal models, indicating potential for treating inflammatory conditions. [, , ]
- Anticancer activity: Initial studies have investigated the anticancer potential of specific this compound derivatives. []
- Corrosion inhibition: Derivatives of this compound have shown potential for inhibiting mild steel corrosion, particularly in acidic environments. [, ]
Q6: Has the anti-HIV activity of this compound derivatives been studied?
A6: Yes, a study investigating Schiff base ligands derived from 5-amino-4-phenyl-4H-1,2,4-triazole-3-thiol and their metal complexes identified some derivatives with promising anti-HIV-1 and HIV-2 activity in cell culture. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.